molecular formula C10H12O3 B12580852 Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- CAS No. 647029-25-2

Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-

Cat. No.: B12580852
CAS No.: 647029-25-2
M. Wt: 180.20 g/mol
InChI Key: GYZTVMUVMWMWER-UHFFFAOYSA-N
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Description

Conformational Analysis via DFT Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a nonplanar geometry for the aromatic ring due to steric interactions between the hydroxymethyl and methyl groups. Key findings include:

Parameter Value (DFT)
C1-C2-C3-C4 dihedral 12.5°
O-H···O hydrogen bond 1.85 Å
C=O bond length 1.221 Å

The hydroxymethyl group adopts a gauche conformation relative to the acetyl group, minimizing steric clash with the adjacent methyl substituent .

Torsional Dynamics of Hydroxymethyl & Methyl Substituents

Molecular dynamics simulations indicate that the hydroxymethyl group undergoes rapid rotation (τ = 2–5 ps) around the C3-C7 bond, while the methyl group at C5 remains static. This torsional flexibility facilitates intramolecular hydrogen bonding between the hydroxymethyl hydroxyl and the ketone oxygen, stabilizing the global minimum conformation .

Spectroscopic Profiling

NMR Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.55 (s, 3H, COCH₃)
  • δ 4.42 (d, J = 5.8 Hz, 2H, CH₂OH)
  • δ 5.21 (t, J = 5.8 Hz, 1H, OH)
  • δ 6.78 (d, J = 8.4 Hz, 1H, H-6)
  • δ 7.12 (d, J = 8.4 Hz, 1H, H-2)
  • δ 9.45 (s, 1H, C4-OH)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 26.8 (COCH₃)
  • δ 62.1 (CH₂OH)
  • δ 115.2 (C-6), 120.4 (C-2), 128.9 (C-1), 136.5 (C-3), 144.2 (C-4), 153.7 (C-5)
  • δ 207.4 (C=O)

2D-COSY correlations confirm coupling between H-6 and H-2, while HSQC links the hydroxymethyl protons to C7 .

IR Vibrational Modes

FT-IR (KBr, cm⁻¹):

  • 3280 (O-H stretch, broad)
  • 1685 (C=O stretch, strong)
  • 1590 (aromatic C=C, medium)
  • 1265 (C-O stretch, hydroxymethyl)
  • 1020 (C-OH bending)

The absence of a peak near 1730 cm⁻¹ confirms the absence of ester or carboxylic acid impurities .

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z):

  • Molecular ion : [M+H]⁺ at 181.0864 (calc. 181.0865)
  • Major fragments:
    • 163.0759 (loss of H₂O from hydroxymethyl)
    • 145.0648 (sequential loss of H₂O and CO)
    • 121.0284 (tropylium ion from aromatic ring)

Fragmentation pathways align with stabilized carbocation intermediates at the C3 and C5 positions .

Crystallographic Studies

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (Mo-Kα, λ = 0.71073 Å) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

Parameter Value
a 7.842 Å
b 5.673 Å
c 15.291 Å
β 98.76°
Volume 672.8 ų
Z 4

Molecules pack in a herringbone arrangement stabilized by O-H···O hydrogen bonds (2.72 Å) between hydroxymethyl and ketone groups .

Hydrogen-Bonding Networks

The solid-state structure features two distinct hydrogen bonds:

  • Intramolecular : O3-H···O1 (2.85 Å) between hydroxymethyl and ketone.
  • Intermolecular : O4-H···O2 (2.72 Å) linking adjacent molecules into chains along the b-axis.

These interactions create a layered architecture with van der Waals gaps occupied by methyl groups .

Properties

CAS No.

647029-25-2

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]ethanone

InChI

InChI=1S/C10H12O3/c1-6-3-8(7(2)12)4-9(5-11)10(6)13/h3-4,11,13H,5H2,1-2H3

InChI Key

GYZTVMUVMWMWER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CO)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- can be achieved through several methods. One common method involves the refluxing of 3-chloromethyl-4-hydroxy-acetophenone with water for 3 hours, yielding the desired product with a 70% yield . This reaction typically requires controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help achieve high yields and purity suitable for commercial applications.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl and hydroxymethyl groups are susceptible to oxidation under controlled conditions:

  • Hydroxyl Group Oxidation :
    Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts hydroxyl groups to carbonyl functionalities (e.g., ketones or quinones). For example:

    Ar–OHH+KMnO4Ar=O\text{Ar–OH} \xrightarrow[\text{H}^+]{\text{KMnO}_4} \text{Ar=O}

    Conditions: Room temperature to 40°C, aqueous or mixed-solvent systems (e.g., acetone/water).

  • Hydroxymethyl Oxidation :
    The hydroxymethyl (–CH₂OH) side chain can be oxidized to a carboxylic acid (–COOH) using strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄).

Esterification and Etherification

The hydroxyl groups participate in ester and ether formation:

  • Esterification :
    Reacts with acetyl chloride or acetic anhydride in the presence of pyridine to form acetylated derivatives. Example:

    Ar–OH+(CH3CO)2OpyridineAr–OAc+CH3COOH\text{Ar–OH} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{pyridine}} \text{Ar–OAc} + \text{CH}_3\text{COOH}
  • Ether Synthesis :
    Alkylation with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone yields methyl ethers.

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring facilitates electrophilic and nucleophilic substitutions:

  • Friedel-Crafts Acylation :
    Reacts with acyl chlorides (e.g., benzoyl chloride) in the presence of Lewis acids (AlCl₃) to introduce additional acyl groups.

  • Halogenation :
    Bromination with Br₂/FeBr₃ occurs preferentially at the para position relative to existing substituents.

Grignard and Organometallic Additions

The ketone group undergoes nucleophilic additions:

  • Grignard Reagents :
    Reacts with methylmagnesium bromide (MeMgBr) to form tertiary alcohols. For example:

    Ar–CO–R+MeMgBrAr–C(Me)(OH)–R\text{Ar–CO–R} + \text{MeMgBr} \rightarrow \text{Ar–C(Me)(OH)–R}

    Lanthanide catalysts (e.g., LnCl₃·2LiCl) enhance reaction efficiency .

Amide Coupling

The hydroxymethyl group enables condensation with carboxylic acids:

  • T3P-Mediated Coupling :
    Reacts with 2-(2,6-dichlorophenyl)acetic acid using propylphosphonic anhydride (T3P) in ethyl acetate to form amides .
    Conditions: 40°C, 12–24 hours, followed by aqueous workup.

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol:

  • Catalytic Hydrogenation :
    Hydrogen gas (H₂) with palladium on carbon (Pd/C) reduces the carbonyl to –CH(OH)–.

  • Sodium Borohydride (NaBH₄) :
    Selective reduction of the ketone group without affecting hydroxyl functionalities.

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Dire

Scientific Research Applications

Pharmaceutical Applications

Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- exhibits various pharmacological properties that make it relevant in medicinal chemistry:

  • Antioxidant Activity : Research indicates that this compound possesses potent antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases such as neurodegenerative disorders and type 2 diabetes mellitus .
  • Synthesis of Heterocycles : It serves as a precursor for synthesizing heterocyclic compounds with antimicrobial and antifungal activities. For example, derivatives of this compound have shown efficacy against Mycobacterium tuberculosis .
  • Neuroprotective Effects : Studies have suggested that ethanone derivatives can have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation .

Material Science Applications

The unique chemical structure of ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- allows it to be utilized in material science:

  • Polymer Additives : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its hydroxyl groups facilitate interactions with polymer chains, improving overall material performance .
  • Coatings and Adhesives : Due to its adhesive properties, this compound is explored for use in coatings and adhesives formulations where enhanced durability and resistance to environmental factors are required .

Environmental Applications

Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- has potential applications in environmental science:

  • Bioremediation Agents : The compound may be used in bioremediation processes to degrade pollutants due to its ability to interact with various organic compounds, facilitating their breakdown by microbial action .
  • Analytical Chemistry : It is utilized as a reference standard in analytical chemistry for the detection and quantification of phenolic compounds in environmental samples, aiding in pollution monitoring efforts .

Case Study 1: Antioxidant Properties

A study conducted on ethanone derivatives demonstrated significant antioxidant activity through various assays, indicating its potential application in developing dietary supplements aimed at reducing oxidative stress-related health issues.

Case Study 2: Synthesis of Heterocycles

Research published in the Journal of Medicinal Chemistry highlighted the successful synthesis of novel heterocycles from ethanone derivatives. These compounds exhibited promising antimicrobial activity against resistant strains of bacteria, showcasing the compound's versatility in drug development.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its biological activity, enabling it to interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- with structurally related hydroxyacetophenones, emphasizing substituent effects on physical and chemical properties:

Compound Name CAS Number Molecular Formula Substituents Melting Point (°C) Key Synthesis Method
1-[4-Hydroxy-3-(hydroxymethyl)-5-methylphenyl]ethanone (Target) 647029-22-9 C₁₀H₁₂O₃ 4-OH, 3-CH₂OH, 5-CH₃ Not reported Likely Friedel-Crafts or protective strategies
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 2-OH, 3-CH₂OH, 5-Cl 97–98 Reaction of 2-chlorovanillin acetate with methylamine
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone 112954-19-5 C₉H₉ClO₃ 2-Cl, 6-OH, 4-OCH₃ Not reported Friedel-Crafts acylation of 3,5-dimethoxychlorobenzene
1-[2,4-Dihydroxy-3-(methoxymethyl)-5-methylphenyl]ethanone 333763-54-5 C₁₁H₁₄O₄ 2,4-OH, 3-CH₂OCH₃, 5-CH₃ 131–132 Isolation from Mallotus japonicus pericarps
1-[3-[(3-Acetyl-4-hydroxyphenyl)methyl]-2-hydroxy-5-(hydroxymethyl)phenyl]ethanone 30787-44-1 C₁₈H₁₈O₅ Complex substituents (dihydroxy, acetyl) Not reported Not specified

Key Observations:

Substituent Effects on Reactivity :

  • The chloro substituent in 50317-52-7 introduces electron-withdrawing effects, increasing electrophilicity at the aromatic ring compared to the target compound’s methyl group .
  • Methoxymethyl (333763-54-5) reduces polarity compared to hydroxymethyl, lowering solubility in aqueous systems .

Physical Properties :

  • Melting points correlate with substituent polarity. For instance, 50317-52-7 (97–98°C) has a lower mp than 333763-54-5 (131–132°C), reflecting reduced hydrogen bonding in the chloro derivative .

Complex analogs like 30787-44-1 demonstrate structural diversity in pharmaceutical applications, such as enzyme inhibition .

Research Findings and Implications

  • Synthetic Challenges : Hydroxymethyl groups require protective strategies (e.g., acetylation) to prevent oxidation during synthesis. The target compound’s lack of chlorine simplifies purification compared to halogenated analogs .
  • Methyl groups (e.g., 5-CH₃) may sterically hinder interactions in crowded active sites, a consideration for drug design .

Biological Activity

Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- (commonly referred to as 4-hydroxy-3-methylacetophenone) is a phenolic compound with notable biological activities. This article synthesizes current research findings on its biological properties, focusing on its antioxidant, antimicrobial, and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of 4-hydroxy-3-methylacetophenone is C10H12O3C_{10}H_{12}O_3, and it features a hydroxyl group and a methyl group, which contribute to its reactivity and biological activity.

Antioxidant Activity

Mechanism of Action:
4-Hydroxy-3-methylacetophenone exhibits significant antioxidant properties. It scavenges free radicals, thereby protecting cellular components from oxidative damage. The antioxidant activity is primarily attributed to its ability to donate hydrogen atoms or electrons to reactive species.

Research Findings:
A study demonstrated that this compound has potent antioxidant effects comparable to standard antioxidants like ascorbic acid. The IC50 value for radical scavenging activity was reported to be significantly low, indicating high efficacy in neutralizing free radicals .

Antimicrobial Activity

Spectrum of Activity:
4-Hydroxy-3-methylacetophenone has shown promising antimicrobial properties against various bacterial strains. Its effectiveness varies with the type of microorganism.

Case Studies:

  • Bacterial Inhibition: In vitro studies have indicated that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL depending on the bacterial strain tested .
  • Fungal Activity: It also demonstrated antifungal activity against common pathogenic fungi, making it a candidate for developing new antifungal agents.

Therapeutic Potential

Pharmacological Applications:
Due to its biological activities, 4-hydroxy-3-methylacetophenone is being explored for potential therapeutic applications in various fields:

  • Anti-inflammatory Effects: Preliminary studies suggest that the compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory conditions.
  • Cancer Research: There is emerging evidence that this compound may induce apoptosis in cancer cell lines, particularly breast cancer cells (MCF-7), by activating apoptotic pathways .

Data Table: Biological Activities of 4-Hydroxy-3-Methylacetophenone

Biological ActivityTest MethodologyResultReference
AntioxidantDPPH Radical ScavengingIC50 = 25 µg/mL
AntimicrobialMIC AssayMIC = 64 µg/mL (E. coli)
AntifungalDisk Diffusion MethodInhibition Zone = 15 mm
Anti-cancerApoptosis Induction AssaySignificant apoptosis at 50 µg/mL

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?

Answer:

  • Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example, NIST provides validated spectral data for structural elucidation, including key functional groups like the hydroxymethyl and acetyl moieties .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL (part of the SHELX suite) is widely employed for refining crystal structures. SHELX allows precise determination of bond lengths, angles, and hydrogen-bonding networks, essential for understanding molecular conformation .
  • Methodological Note : Cross-validate experimental data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities in stereochemistry .

Advanced: How can discrepancies between experimental and computational data (e.g., DFT predictions) be systematically addressed?

Answer:

  • Step 1 : Re-examine experimental conditions (e.g., solvent effects, crystallization artifacts) that may skew spectroscopic or crystallographic results .
  • Step 2 : Use high-level computational methods (e.g., B3LYP/6-311++G(d,p) basis set) to model the compound’s electronic environment and compare with experimental IR/NMR shifts .
  • Step 3 : For crystallographic conflicts, refine the structure using SHELXL with twinning or disorder modeling to account for lattice imperfections .
  • Case Study : Aromatic hydroxyketones often exhibit polymorphism; parallel studies on multiple crystal forms may resolve contradictions .

Basic: What synthetic routes are documented for this compound, and how are intermediates purified?

Answer:

  • Synthesis Pathways : The compound is frequently synthesized as a pharmaceutical impurity (e.g., Salbutamol Impurity J ). A common route involves Friedel-Crafts acylation of 4-hydroxy-3-(hydroxymethyl)-5-methylphenol with acetyl chloride under acidic conditions .
  • Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) isolates intermediates. Purity is confirmed via mass spectrometry (MS) and melting-point analysis .

Advanced: How does the crystal packing of this compound influence its solubility and stability?

Answer:

  • Hydrogen Bonding : The hydroxymethyl and acetyl groups form intramolecular H-bonds, reducing solubility in non-polar solvents. Intermolecular H-bonds with lattice water (if present) enhance stability but may promote hygroscopicity .
  • Packing Analysis : Using SHELXL , visualize the unit cell to identify π-π stacking or van der Waals interactions. For example, methyl groups in the 5-position may sterically hinder crystal lattice flexibility, affecting dissolution rates .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) combined with powder X-ray diffraction (PXRD) monitor phase transitions .

Basic: Which analytical techniques are optimal for quantifying this compound in pharmaceutical matrices?

Answer:

  • Quantitative HPLC : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm. Calibrate against EP Reference Standards (e.g., Salbutamol Impurity J) for accuracy .
  • Mass Spectrometry : Electrospray Ionization (ESI-MS) in positive ion mode detects the molecular ion [M+H]+ at m/z 224.1, with fragmentation patterns confirming structural integrity .
  • Validation : Follow ICH guidelines for linearity (R² > 0.999), precision (%RSD < 2%), and limit of detection (LOD < 0.1 μg/mL) .

Advanced: What computational strategies predict the compound’s bioactivity or interaction with enzymes?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like β2-adrenergic receptors (relevant to Salbutamol derivatives). Focus on the hydroxymethyl group’s role in hydrogen bonding .
  • Pharmacophore Mapping : Identify key motifs (e.g., acetyl group as a hydrogen-bond acceptor) using Schrödinger’s Phase. Compare with prodrug derivatives (e.g., 3,5-dichloro analogues in patent literature) .
  • DFT Studies : Calculate electrostatic potential surfaces to predict reactivity sites for derivatization (e.g., methylation of hydroxyl groups to alter pharmacokinetics) .

Advanced: How are degradation pathways and impurity profiles analyzed under stressed conditions?

Answer:

  • Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress. Monitor via HPLC-MS to identify major degradation products (e.g., deacetylated or oxidized derivatives) .
  • Impurity Profiling : Use EP Reference Standards (e.g., Salbutamol Impurity K) to calibrate trace-level detection. Structural elucidation of unknowns employs tandem MS/MS and NMR .
  • Mechanistic Insight : Density Functional Theory (DFT) predicts degradation energetics, such as C-acetyl bond cleavage susceptibility .

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